![molecular formula C24H22FN3O2 B2710026 N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286722-55-1](/img/structure/B2710026.png)
N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O2 and its molecular weight is 403.457. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Agents
Compounds with similar structures have been investigated for their potential as antiallergic agents. One study highlighted the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides with significant antiallergic potency, showing promise for further development in treating allergic reactions (Menciu et al., 1999).
Kinase Inhibitory and Anticancer Activities
Another area of research involves the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors with anticancer activities. These compounds, including variations like KX2-391, have shown inhibition of Src kinase activity and cell proliferation in various cancer cell lines, suggesting a potential route for cancer therapy (Fallah-Tafti et al., 2011).
Fluoride Sensing
Acylhydrazone derivatives related to the compound have been developed as fluoride sensors. These compounds exhibit specific responses to fluoride ions in solutions, demonstrating potential applications in environmental monitoring and analysis (Jose et al., 2018).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives has revealed significant antioxidant activity. These findings suggest potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Mechanism of Action
Mode of Action
N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide interacts with its targets, the BET proteins, by binding to the bromodomains present in these proteins . This binding inhibits the function of the BET proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of BET proteins by N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide affects various biochemical pathways. These pathways are primarily related to gene expression and cellular proliferation . The downstream effects include changes in the transcription of certain genes and a reduction in cellular proliferation.
Pharmacokinetics
The pharmacokinetic properties of N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide are characterized by excellent potency and drug metabolism and pharmacokinetics (DMPK) properties . This compound demonstrates advantageous exposures and half-life both in animal models and in humans, which impacts its bioavailability positively .
Result of Action
The molecular and cellular effects of N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide’s action include changes in gene expression and a reduction in cellular proliferation . These effects are primarily due to the inhibition of the BET proteins.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c1-2-17-7-9-20(10-8-17)26-22(29)16-28-14-12-18-11-13-27(23(18)24(28)30)15-19-5-3-4-6-21(19)25/h3-14H,2,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSTYAMAYSPNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide |
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